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molecular formula C5H7F3O2S B8663583 4,4,4-Trifluoro-3-(methylthio)butanoic acid

4,4,4-Trifluoro-3-(methylthio)butanoic acid

Cat. No. B8663583
M. Wt: 188.17 g/mol
InChI Key: YCSPJSUYGGCVFK-UHFFFAOYSA-N
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Patent
US08937083B2

Procedure details

To a 100 mL round bottom flask was added (E)-4,4,4-trifluorobut-2-enoic acid (8 g, 57.1 mmol) and Methanol (24 mL), the solution was stirred in a water bath, then sodium methanethiolate (10.01 g, 143 mmol) was added in three portions. Vigorous bubbling was observed, the mixture was stirred at 25° C. overnight, NMR showed no more starting material. To the reaction mixture was added 2 N HCl until acidic. The mixture was extracted with chloroform (5×50 mL), combined organic layer was dried over Na2SO4, concentrated in vacuo and further dried under high vacuum until there was no weight loss to give 4,4,4-trifluoro-3-(methylthio)butanoic acid (10.68 g, 56.8 mmol, 99% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 10.88 (s, 1H), 3.53 (dqd, J=10.5, 8.3, 4.0 Hz, 1H), 2.96 (dd, J=16.9, 4.0 Hz, 1H), 2.65 (dd, J=16.9, 10.4 Hz, 1H), 2.29 (s, 3H); 13C NMR (101 MHz, CDCl3) δ 175.78 (s), 126.61 (q, JC-F=278.8 Hz), 44.99 (q, JC-F=30.3 Hz), 34.12 (d, JC-F=1.7 Hz), 15.95 (s); EIMS m/z 162.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
10.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])/[CH:3]=[CH:4]/[C:5]([OH:7])=[O:6].[CH3:10][S-:11].[Na+]>CO>[F:1][C:2]([F:9])([F:8])[CH:3]([S:11][CH3:10])[CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC(/C=C/C(=O)O)(F)F
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.01 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred in a water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Vigorous bubbling
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 2 N HCl until acidic
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum until there

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)O)SC)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56.8 mmol
AMOUNT: MASS 10.68 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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